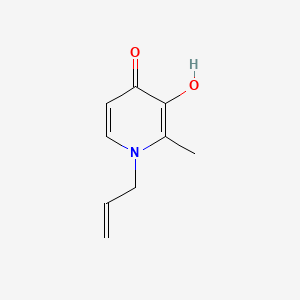

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)-

Übersicht

Beschreibung

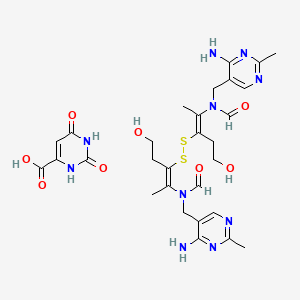

It is part of a class of compounds designed to bind and remove excess iron from the body, which is particularly useful in conditions like thalassemia and idiopathic hemochromatosis . This compound has shown promise in various scientific and medical applications due to its ability to form stable complexes with iron.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L1NAll can be synthesized through the reflux reaction of 3-hydroxy-2-methylpyridin-4-one (maltol) with allylamine in water for 3 hours . The reaction involves the formation of a pyridinone ring, which is crucial for its iron-chelating properties.

Industrial Production Methods: While specific industrial production methods for L1NAll are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically include purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L1NAll unterliegt hauptsächlich Chelatbildungsreaktionen aufgrund seiner Fähigkeit, Metallionen zu binden. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Allylgruppe unter bestimmten Bedingungen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Chelatbildung: L1NAll reagiert mit Eisenionen in wässrigen Lösungen und bildet stabile Komplexe.

Substitution: Die Substitution der Allylgruppe kann in Gegenwart starker Nucleophile oder unter katalytischen Bedingungen stattfinden.

Hauptprodukte:

Chelatbildung: Das Hauptprodukt ist der Eisen-L1NAll-Komplex.

Substitution: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Pyridinonderivate gebildet werden.

Wissenschaftliche Forschungsanwendungen

L1NAll hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Chelatbildner verwendet, um Metallionen-Wechselwirkungen zu untersuchen und neue Materialien mit spezifischen Metallbindungseigenschaften zu entwickeln.

Medizin: Als therapeutisches Mittel für Erkrankungen wie Thalassämie und idiopathische Hämochromatose untersucht.

Industrie: Wird in Prozessen eingesetzt, die die Entfernung von Metallionen aus Lösungen erfordern, wie z. B. Wasserreinigung und Metallgewinnung.

5. Wirkmechanismus

L1NAll entfaltet seine Wirkung hauptsächlich durch Eisenchelatbildung. Es bindet an Eisenionen und bildet einen stabilen Komplex, der aus dem Körper ausgeschieden werden kann. Dieser Mechanismus trägt dazu bei, den Eisengehalt bei Patienten mit Eisenüberladungsstörungen zu senken . Die Verbindung zielt auf eisenstoffwechselnde Pfade ab und kann Prozesse wie Ferroptose modulieren, eine Form des Zelltods, die von Eisen abhängig ist .

Ähnliche Verbindungen:

Deferipron: Ein weiterer Eisenchelatbildner, der in klinischen Umgebungen verwendet wird.

Deferoxamin: Ein bekannter Eisenchelatbildner mit einer längeren Nutzungsgeschichte.

Deferasirox: Ein neuerer Eisenchelatbildner mit unterschiedlichen pharmakokinetischen Eigenschaften.

Vergleich: L1NAll ist aufgrund seiner spezifischen Struktur einzigartig, die eine effektive Chelatbildung mit einem potenziell unterschiedlichen Nebenwirkungsprofil im Vergleich zu anderen Chelatbildnern ermöglicht. Im Gegensatz zu Deferoxamin, das eine intravenöse Verabreichung erfordert, kann L1NAll oral verabreicht werden, was es für Patienten bequemer macht . Zusätzlich verleiht seine Fähigkeit, Ferroptose zu modulieren, ihm einen einzigartigen Vorteil in der Krebsforschung .

Wirkmechanismus

L1NAll exerts its effects primarily through iron chelation. It binds to iron ions, forming a stable complex that can be excreted from the body. This mechanism helps reduce iron levels in patients with iron overload disorders . The compound targets iron metabolic pathways and can modulate processes like ferroptosis, which is a form of cell death dependent on iron .

Vergleich Mit ähnlichen Verbindungen

Deferiprone: Another iron chelator used in clinical settings.

Deferoxamine: A well-known iron chelator with a longer history of use.

Deferasirox: A newer iron chelator with different pharmacokinetic properties.

Comparison: L1NAll is unique due to its specific structure, which allows for effective chelation with a potentially different side effect profile compared to other chelators. Unlike deferoxamine, which requires intravenous administration, L1NAll can be administered orally, making it more convenient for patients . Additionally, its ability to modulate ferroptosis gives it a unique advantage in cancer research .

Eigenschaften

IUPAC Name |

3-hydroxy-2-methyl-1-prop-2-enylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h3-4,6,12H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIZVOQFIJHWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155062 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126055-15-0 | |

| Record name | 3-Hydroxy-2-methyl-1-(2-propen-1-yl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126055-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(6-amino-1H-benzimidazol-2-yl)octyl]-3H-benzimidazol-5-amine](/img/structure/B1226943.png)

![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)

![7-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B1226949.png)

![1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)

![7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile](/img/structure/B1226952.png)

![1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide](/img/structure/B1226957.png)